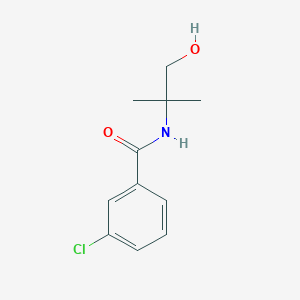![molecular formula C10H19NO4 B6257688 (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid CAS No. 18934-66-2](/img/new.no-structure.jpg)
(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group followed by the introduction of the propan-2-yloxycarbonyl group. One common method involves the use of N-protected amino acids, which are then subjected to esterification reactions under mild conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also be employed to streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the propan-2-yloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-4-methyl-2-{[(propan-2-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: A simpler amino acid derivative with similar structural features.
(2S)-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid: Another derivative with a slightly different carbon chain length.
Propriétés
Numéro CAS |
18934-66-2 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-(propan-2-yloxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-6(2)5-8(9(12)13)11-10(14)15-7(3)4/h6-8H,5H2,1-4H3,(H,11,14)(H,12,13)/t8-/m0/s1 |
Clé InChI |
FQROXDSJFXVSJU-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)OC(C)C |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



